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Introduction
Triphosphopyridine nucleotide (TPN), now known by its modern designation, nicotinamide

adenine dinucleotide phosphate (NADP+), is a ubiquitous and essential coenzyme in all living

cells. Its discovery was a pivotal moment in biochemistry, unraveling fundamental aspects of

cellular respiration, metabolism, and biosynthesis. This technical guide provides an in-depth

exploration of the history, discovery, and structural elucidation of TPN, with a focus on the key

experiments and methodologies that defined our understanding of this critical molecule.

The Discovery of a "Hydrogen-Transferring Co-
Ferment"
The journey to understanding TPN began in the laboratory of the pioneering German

biochemist Otto Heinrich Warburg. In the 1930s, Warburg and his associate Walter Christian

were investigating the oxidation of glucose-6-phosphate in red blood cells. They identified an

enzyme, which they termed "Zwischenferment" (intermediate enzyme), now known as glucose-

6-phosphate dehydrogenase. They observed that this enzyme required a heat-stable

coenzyme to function. This coenzyme was distinct from the already known coenzyme I

(cozymase), which is now known as nicotinamide adenine dinucleotide (NAD+).
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The key breakthrough came in 1936 when Warburg and Christian published their findings,

identifying this new coenzyme, which they named "wasserstoffübertragendes Co-Ferment" or

hydrogen-transferring coenzyme, later referred to as triphosphopyridine nucleotide (TPN).[1]

Their work demonstrated that TPN was essential for the catalytic activity of glucose-6-

phosphate dehydrogenase, acting as the primary electron acceptor in the oxidation of glucose-

6-phosphate.

Key Experiment: The Discovery of TPN's Role with
"Zwischenferment"
While the full, detailed experimental protocol from Warburg and Christian's 1936 publication in

Biochemische Zeitschrift is not readily available in modern databases, the principles of their

experiments can be reconstructed from their writings and contemporary biochemical

techniques.

Objective: To demonstrate the requirement of a novel coenzyme (TPN) for the enzymatic

activity of "Zwischenferment" (glucose-6-phosphate dehydrogenase) from red blood cells.

Methodology:

Preparation of "Zwischenferment": An extract from red blood cells was prepared and

subjected to purification steps to isolate the "Zwischenferment." This likely involved cell lysis,

centrifugation, and precipitation techniques to separate the enzyme from other cellular

components.

Preparation of the Coenzyme: A heat-stable extract from yeast was prepared. This involved

boiling the yeast extract to denature proteins while preserving small, heat-stable molecules

like coenzymes. This extract was then further purified to isolate the active coenzyme factor.

Manometric Assay: Warburg's laboratory was renowned for its use of the Warburg

manometer, a device for measuring gas exchange in biological samples. The reaction was

likely carried out in a sealed vessel containing:

A purified preparation of "Zwischenferment."

The substrate, glucose-6-phosphate.
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A buffered solution to maintain optimal pH.

The purified, heat-stable coenzyme extract (containing TPN).

Measurement of Oxygen Consumption: The reduction of TPN to TΡΝH (now NADPH) by

glucose-6-phosphate dehydrogenase is coupled to the reduction of a dye, such as

methylene blue. The re-oxidation of the reduced dye by oxygen could then be measured as

oxygen consumption in the manometer.

Control Experiments: Crucially, control experiments would have been performed by omitting

either the "Zwischenferment," the glucose-6-phosphate substrate, or the coenzyme extract.

These controls would have demonstrated that all three components were essential for the

observed oxygen consumption.

Inference of Results: The experiments would have shown a significant rate of oxygen

consumption only in the complete reaction mixture. The omission of the coenzyme extract

would have resulted in negligible or no activity, thereby proving the existence and essential role

of a new "hydrogen-transferring co-ferment," TPN.

Structural Elucidation: Unraveling the Molecular
Architecture
While Warburg and his team had discovered TPN and its function, its precise chemical

structure remained unknown. It was not until 1950 that Arthur Kornberg and W. E. Pricer Jr.

published a seminal paper in the Journal of Biological Chemistry titled "On the structure of

triphosphopyridine nucleotide."[2]

Key Experiment: Determination of the Structure of TPN
Kornberg and Pricer employed a combination of enzymatic and chemical methods to dissect

the TPN molecule and identify its constituent parts.

Methodology:

Enzymatic Degradation: They utilized specific enzymes to cleave TPN at different points and

analyze the resulting fragments.
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Nucleotide Pyrophosphatase: This enzyme was used to split TPN into nicotinamide

mononucleotide (NMN) and adenosine-2',5'-diphosphate. This provided evidence for the

pyrophosphate linkage between the two nucleotide moieties.

3'-Nucleotidase from Rye Grass: This enzyme specifically cleaved the phosphate group at

the 3' position of the ribose of the adenosine part of the molecule. This was a critical step

in differentiating TPN from NAD+, which lacks this third phosphate group.

Chemical Analysis: The isolated fragments were then subjected to further chemical analysis

to confirm their identities. This would have involved techniques such as:

Phosphate determination: Quantifying the amount of inorganic phosphate released after

enzymatic or acid hydrolysis.

Sugar analysis: Identifying the ribose sugar component.

Base analysis: Identifying the nicotinamide and adenine bases, likely using

spectrophotometric methods.

Conclusion: Through this systematic degradation and analysis, Kornberg and Pricer definitively

established the structure of TPN as a dinucleotide composed of nicotinamide mononucleotide

and adenosine monophosphate, linked by a pyrophosphate bridge, with an additional

phosphate group attached to the 2' or 3' position of the adenosine ribose. Later studies

confirmed the linkage at the 2' position.

The Significance of the Third Phosphate Group and
the Pentose Phosphate Pathway
The discovery of the third phosphate group in TPN was not merely a structural detail. The work

of Fritz Lipmann in the 1940s on the role of "energy-rich" phosphate bonds in metabolism

provided the conceptual framework for understanding the significance of this modification.[3][4]

[5][6] The presence of the 2'-phosphate group gives NADP+/NADPH a distinct chemical identity

from NAD+/NADH, allowing it to be recognized by a different set of enzymes.

This distinction is fundamental to the divergent roles of these two coenzymes. While NAD+ is

primarily involved in catabolic reactions (breaking down molecules to generate ATP), NADP+ is
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the major coenzyme in anabolic (biosynthetic) pathways. The discovery of TPN was intrinsically

linked to the elucidation of one such pathway: the Pentose Phosphate Pathway (PPP). The

"Zwischenferment" that Warburg studied, glucose-6-phosphate dehydrogenase, is the rate-

limiting enzyme of the PPP. This pathway is crucial for generating NADPH, which provides the

reducing power for the synthesis of fatty acids, steroids, and for the regeneration of the

antioxidant glutathione. It also produces precursors for nucleotide biosynthesis.

Signaling Pathways and Metabolic Roles of
TPN/NADP+
NADP+ and its reduced form, NADPH, are central to a vast network of metabolic and signaling

pathways. The primary role of the NADP+/NADPH couple is to provide reducing equivalents for

biosynthetic reactions and to maintain a reduced intracellular environment to protect against

oxidative stress.

The Pentose Phosphate Pathway: The Primary Source of
NADPH
The oxidative branch of the pentose phosphate pathway is the main route for NADPH

production in most cells.

Glucose-6-Phosphate

6-Phosphoglucono-
δ-lactone G6PD

NADP+ -> NADPH

6-Phosphogluconate

Ribulose-5-Phosphate 6PGD

NADP+ -> NADPH

Nucleotide
Biosynthesis

Click to download full resolution via product page

Caption: The oxidative phase of the Pentose Phosphate Pathway.
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Experimental Workflow for Measuring NADPH
Production
A common method to quantify the activity of NADPH-producing enzymes like glucose-6-

phosphate dehydrogenase involves a spectrophotometric assay.

Prepare Cell Lysate
or Purified Enzyme

Mix Sample and Reagents
in a Cuvette

Prepare Assay Buffer
(with G6P and NADP+)

Measure Absorbance at 340 nm
over time

Calculate Rate of NADPH
Production

Click to download full resolution via product page

Caption: A typical experimental workflow for an NADPH production assay.

Quantitative Data Summary
While precise, consolidated quantitative data from the original discovery papers of the 1930s is

scarce in modern literature, the following table summarizes the key molecular properties of

TPN (NADP+) that were determined through the collective efforts of these early biochemists.
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Property Value
Method of
Determination

Key Researchers

Molar Mass ~743.4 g/mol

Calculated from

determined chemical

formula

Kornberg and Pricer

(and subsequent

refinements)

Phosphate Groups 3

Enzymatic hydrolysis

and phosphate

analysis

Warburg, Christian,

Lipmann, Kornberg,

Pricer

Constituent Bases Nicotinamide, Adenine

Spectrophotometry

and chemical analysis

of hydrolysis products

Warburg, Christian,

Kornberg, Pricer

Constituent Sugar Ribose
Chemical analysis of

hydrolysis products
Kornberg and Pricer

Linkages
Pyrophosphate, N-

glycosidic, Ester

Enzymatic and

chemical cleavage

analysis

Kornberg and Pricer

Redox Potential (E°') -0.32 V
Electrochemical

measurements
Later studies

Conclusion
The discovery of triphosphopyridine nucleotide by Otto Warburg and Walter Christian was a

landmark achievement that opened new frontiers in the study of cellular metabolism. Their

identification of TPN as a distinct coenzyme essential for "Zwischenferment" laid the

groundwork for the elucidation of the Pentose Phosphate Pathway and the broader

understanding of anabolic and catabolic processes. The subsequent structural determination

by Kornberg and Pricer provided the chemical foundation for decades of research into the

myriad roles of NADP+ in health and disease. This in-depth understanding of TPN's history and

the experimental rigor that led to its discovery continues to inform and inspire researchers in

the fields of biochemistry, drug development, and molecular biology today.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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